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Compound of Interest

Compound Name: Ogerin analogue 1

Cat. No.: B12042187 Get Quote

For researchers in neuroscience and drug development, understanding the nuances of

molecular tools is paramount for advancing our comprehension of neural circuits and

developing novel therapeutics. Ogerin, a known positive allosteric modulator (PAM) of the G

protein-coupled receptor 68 (GPR68), has been identified as an inhibitor of the fear

conditioning reflex in mice.[1][2] This guide provides a comparative analysis of Ogerin and its

more potent analogue, MS48107, in the context of fear conditioning models, offering insights

into their mechanisms, and potential applications. Although direct comparative studies of these

two compounds in fear conditioning are not yet available, this guide synthesizes existing data

to facilitate informed decisions in experimental design.

Molecular Profile and Potency
Ogerin was one of the first small-molecule PAMs identified for GPR68, a receptor

predominantly expressed in the brain and implicated in learning and memory.[3] Subsequent

structure-activity relationship (SAR) studies led to the development of MS48107, an analogue

with significantly enhanced potency.[2][3]
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Feature Ogerin
Ogerin Analogue
(MS48107)

Reference

Target

GPR68 (Ovarian

Cancer G protein-

coupled Receptor 1,

OGR1)

GPR68 (Ovarian

Cancer G protein-

coupled Receptor 1,

OGR1)

[1][4]

Mechanism of Action
Positive Allosteric

Modulator (PAM)

Positive Allosteric

Modulator (PAM)
[1][4]

Potency (pEC50) 6.83

33-fold increased

allosteric activity

compared to Ogerin

[1][3]

Selectivity Selective for GPR68

Highly selective over

closely related proton-

sensing GPCRs and

48 other common

drug targets

[3]

Blood-Brain Barrier

Penetration

Demonstrates in vivo

activity in the brain

Bioavailable and

brain-penetrant in

mice

[2][5]

Signaling Pathway and Mechanism of Action
Both Ogerin and MS48107 act as positive allosteric modulators of GPR68. GPR68 is a proton-

sensing receptor, and its activation is potentiated by these compounds. The primary signaling

pathway engaged by GPR68 activation in the context of these PAMs is the Gαs pathway. This

leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and

subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP

response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity

and memory formation.
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GPR68 signaling pathway activated by Ogerin and its analogue.

Performance in Fear Conditioning Models
Ogerin has been shown to suppress the recall of contextual fear memory in wild-type mice, an

effect that is absent in GPR68 knockout mice, confirming its on-target activity.[2][6] This

suggests that potentiation of GPR68 signaling can modulate fear-related learning and memory.

While direct experimental data for MS48107 in fear conditioning models is not yet published, its

significantly higher potency and confirmed brain penetrance suggest it would likely exhibit a

more pronounced effect on fear memory recall at lower doses compared to Ogerin. The 33-fold

increase in allosteric activity could translate to greater efficacy in modulating the neural circuits

involved in fear conditioning.

Experimental Protocols
The following is a representative experimental protocol for a contextual fear conditioning study

in mice, based on common practices in the field.

Animals
Male C57BL/6J mice, 8-10 weeks old, are individually housed with ad libitum access to food

and water, under a 12-hour light/dark cycle.

Apparatus
A fear conditioning chamber equipped with a stainless-steel grid floor connected to a shock

generator, a sound-attenuating cubicle, and a video camera for recording behavior. The
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chamber is cleaned with 70% ethanol before and after each session.

Drug Administration
Ogerin or MS48107 is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5%

Tween 80, and 45% saline). Mice are administered the compound or vehicle via intraperitoneal

(i.p.) injection 30 minutes before the training or recall session.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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